Cas no 68641-05-4 (4-(5-Tricyclo[3.3.1.13,7]dec-1-yl-1H-1,2,3-triazol-1-yl)benzaldehyde)
4-(5-Tricyclo[3.3.1.13,7]dec-1-yl-1H-1,2,3-triazol-1-yl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- AB00709212-01
- 4-[5-(1-adamantyl)triazol-1-yl]benzaldehyde
- 68641-05-4
- Z56770868
- 4-[5-(adamantan-1-yl)-1H-1,2,3-triazol-1-yl]benzaldehyde
- AKOS001015707
- Oprea1_762507
- Oprea1_487417
- EN300-23811720
- 4-(5-Tricyclo[3.3.1.13,7]dec-1-yl-1H-1,2,3-triazol-1-yl)benzaldehyde
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- MDL: MFCD01791089
- Inchi: 1S/C19H21N3O/c23-12-13-1-3-17(4-2-13)22-18(11-20-21-22)19-8-14-5-15(9-19)7-16(6-14)10-19/h1-4,11-12,14-16H,5-10H2
- InChI Key: BBJCLXSIMXLZPX-UHFFFAOYSA-N
- SMILES: C(=O)C1=CC=C(N2C(C34CC5CC(CC(C5)C3)C4)=CN=N2)C=C1
Computed Properties
- Exact Mass: 307.168462302g/mol
- Monoisotopic Mass: 307.168462302g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 430
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 47.8Ų
Experimental Properties
- Density: 1.40±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Melting Point: 166-168 °C
- Boiling Point: 497.3±47.0 °C(Predicted)
- pka: 0.05±0.70(Predicted)
4-(5-Tricyclo[3.3.1.13,7]dec-1-yl-1H-1,2,3-triazol-1-yl)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-23811720-0.05g |
68641-05-4 | 95% | 0.05g |
$212.0 | 2024-06-19 |
4-(5-Tricyclo[3.3.1.13,7]dec-1-yl-1H-1,2,3-triazol-1-yl)benzaldehyde Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Chih-Yu Chang,Yu-Chia Chang,Wen-Kuan Huang,Wen-Chi Liao,Hung Wang,Chieh Yeh,Bo-Chou Tsai,Yu-Ching Huang J. Mater. Chem. A, 2016,4, 7903-7913
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 4-(5-Tricyclo[3.3.1.13,7]dec-1-yl-1H-1,2,3-triazol-1-yl)benzaldehyde
Introduction to 4-(5-Tricyclo[3.3.1.13,7]dec-1-yl-1H-1,2,3-triazol-1-yl)benzaldehyde (CAS No. 68641-05-4) in Modern Chemical and Pharmaceutical Research
The compound 4-(5-Tricyclo[3.3.1.13,7]dec-1-yl-1H-1,2,3-triazol-1-yl)benzaldehyde, identified by its CAS number 68641-05-4, represents a fascinating molecule with significant potential in the realms of chemical biology and pharmaceutical innovation. Its unique structural framework, combining a benzaldehyde moiety with a tricyclo[3.3.1.13,7]decyl group and a 1H-1,2,3-triazole ring, has garnered attention for its versatile applications in drug discovery and material science.
In recent years, the development of novel heterocyclic compounds has been a cornerstone of medicinal chemistry research, with triazoles and their derivatives emerging as particularly promising scaffolds due to their broad biological activity and synthetic accessibility. The benzaldehyde component of this molecule further enhances its utility as a key intermediate in the synthesis of pharmacophores targeting various therapeutic pathways.
The structural complexity of 4-(5-Tricyclo[3.3.1.13,7]dec-1-yl-1H-1,2,3-triazol-1-yl)benzaldehyde is not merely an academic curiosity but a deliberate design choice that contributes to its pharmacological properties. The tricyclo[3.3.1.13,7]decyl group introduces rigidity to the molecular structure, which can influence both solubility and binding affinity to biological targets. This feature has been exploited in the design of small-molecule inhibitors where precise three-dimensional interactions are critical for efficacy.
Recent studies have highlighted the importance of tricyclic alcohols and ketones in medicinal chemistry due to their ability to modulate enzyme activity and receptor binding. The benzaldehyde derivative serves as an excellent platform for further derivatization, allowing chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. This adaptability has made it a valuable building block in the synthesis of novel therapeutic agents.
The triazole ring in 4-(5-Tricyclo[3.3.1.13,7]dec-1-yl-1H-1,2,3-triazol-1-yl)benzaldehyde is particularly noteworthy for its role in stabilizing molecular structures through intramolecular hydrogen bonding and pi-stacking interactions. These interactions are often exploited in drug design to enhance binding affinity and improve pharmacological activity. Additionally, the tricycloalkyl moiety contributes to lipophilicity, which is a critical parameter in determining oral bioavailability and tissue distribution.
In the context of contemporary pharmaceutical research, this compound has been investigated for its potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The benzaldehyde moiety is known to interact with cholinergic receptors, making it a viable candidate for developing acetylcholinesterase inhibitors—a class of drugs commonly used to manage cognitive decline in neurodegenerative conditions.
Furthermore, the structural motifs present in 4-(5-Tricyclo[3.3.1.13,7]dec-1-yl-1H-1,2,3-triazol-1-yl)benzaldehyde have shown promise in anti-inflammatory and antimicrobial applications. The tricyclo[3.3.1.13,7]decyl group can disrupt bacterial cell membranes by interfering with lipid bilayer integrity, while the triazole ring exhibits antifungal properties by inhibiting ergosterol biosynthesis in fungal cells.
The synthesis of this compound involves multi-step organic reactions that showcase the ingenuity of modern synthetic chemistry techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated cyclizations. These methods not only highlight the compound's synthetic accessibility but also underscore its relevance as a model system for studying reaction mechanisms and developing new synthetic protocols.
From a computational chemistry perspective, 4-(5-Tricyclo[3.3.1.13,7]dec-1-yl-1H-1,2,3-triazol-1-yl)benzaldehyde has been subjected to extensive molecular modeling studies to elucidate its binding interactions with biological targets at an atomic level of detail。 These studies have provided valuable insights into how structural modifications can be optimized to enhance drug-like properties such as potency、selectivity、and metabolic stability。
The growing interest in biodegradable polymers has also positioned this compound as a potential monomer for creating sustainable materials with applications in drug delivery systems��� The benzaldehyde group can undergo polymerization reactions,forming polymers that exhibit controlled degradation rates,which is advantageous for targeted drug release profiles。
In conclusion,4-(5-Tricyclo[3。 3。 13,7]dec-l-lH-l,2, 3-triazol-l-l)benzaldehyde (CAS No。 68641—05—4) stands out as a multifaceted molecule with far-reaching implications in chemical biology and pharmaceutical science。 Its unique structural features、synthetic versatility、and demonstrated biological activity make it an indispensable tool for researchers striving to develop next-generation therapeutics。
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